molecular formula C9H16N4 B1392919 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1249274-35-8

4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1392919
M. Wt: 180.25 g/mol
InChI Key: KWBGTCWJGICYFA-UHFFFAOYSA-N
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Description

“4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine” is a compound that contains a piperidine ring and a 1,2,4-triazole ring. Piperidine is a six-membered ring with one nitrogen atom, and 1,2,4-triazole is a five-membered ring with three nitrogen atoms . The ethyl group is attached to the 4-position of the triazole ring .


Molecular Structure Analysis

The molecular structure of “4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine” can be deduced from its name. It contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom. Attached to this ring at the 4-position is a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The ethyl group is attached to the 4-position of the triazole ring .

Scientific Research Applications

1. 5-HT2 Antagonist Activity

A series of compounds, including those with a 4-(4-fluorobenzoyl)piperidine group, have been studied for their 5-HT2 and alpha 1 receptor antagonist activities. Among these, certain derivatives demonstrated potent 5-HT2 antagonist activity, greater than ritanserin, while not showing alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

2. Intermolecular Interactions in Biologically Active Derivatives

Biologically active derivatives of 1,2,4-triazoles, including those with a piperidin-1-ylmethyl group, were structurally characterized. The study highlighted various intermolecular interactions in the crystalline solid, crucial for their biological activity (Shukla et al., 2017).

3. EGFR Inhibitors in Cancer Research

Benzimidazole derivatives bearing a 1,2,4-triazole and piperidine moiety were investigated for their anti-cancer properties. These compounds showed potential as EGFR inhibitors, with some demonstrating strong binding affinity and potential anti-cancer activity (Karayel, 2021).

4. Antifungal Agents

Novel series of 1,2,4-triazines with 1,2,3-triazole and piperidine rings were synthesized and evaluated for antifungal activity. Some compounds in this series were found to be equipotent to established antifungal drugs against various fungi (Sangshetti & Shinde, 2010).

5. Diabetes Drug Candidates

S-substituted derivatives of 1,2,4-triazol-3-thiol, including those with a piperidinyl component, were synthesized and evaluated for their biological potential, particularly as α-glucosidase enzyme inhibitors. These compounds showed promise as new drug candidates for treating type II diabetes (ur-Rehman et al., 2018).

6. Antimicrobial Studies

Triazole-thiazolidine clubbed heterocyclic compounds, including those with a piperidine moiety, were synthesized and characterized for their antimicrobial behavior. These compounds were found to have significant antimicrobial activity (Rameshbabu et al., 2019).

Future Directions

Given the interest in 1,2,4-triazole derivatives for their potential anticancer activities , “4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine” could be a candidate for future research in this area. Further studies would be needed to synthesize the compound, characterize its properties, and evaluate its biological activity.

properties

IUPAC Name

4-(4-ethyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-2-13-7-11-12-9(13)8-3-5-10-6-4-8/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBGTCWJGICYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine

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